N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS No.: 922556-67-0
Cat. No.: VC6682828
Molecular Formula: C25H31N5O3
Molecular Weight: 449.555
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922556-67-0 |
|---|---|
| Molecular Formula | C25H31N5O3 |
| Molecular Weight | 449.555 |
| IUPAC Name | N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
| Standard InChI | InChI=1S/C25H31N5O3/c1-17(31)27-20-6-5-7-21(15-20)28-25(33)24(32)26-16-23(30-11-3-4-12-30)18-8-9-22-19(14-18)10-13-29(22)2/h5-9,14-15,23H,3-4,10-13,16H2,1-2H3,(H,26,32)(H,27,31)(H,28,33) |
| Standard InChI Key | RFNMCYJMZPHYQQ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure features three distinct moieties:
-
3-Acetamidophenyl group: A benzene ring substituted with an acetamide group at the meta position, providing hydrogen-bonding capabilities.
-
Oxalamide core: A central oxalic acid-derived diamide linkage, known for its conformational rigidity and metabolic stability.
-
Branched ethyl-pyrrolidine-indoline side chain: A nitrogen-rich substituent containing a 1-methylindolin-5-yl group and a pyrrolidine ring, which may enhance membrane permeability and target engagement.
The interplay between these components creates a three-dimensional architecture conducive to interactions with biological targets, particularly enzymes and receptors requiring both hydrophobic and polar contacts.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 922556-67-0 |
| Molecular Formula | C25H31N5O3 |
| Molecular Weight | 449.555 g/mol |
| IUPAC Name | N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
| Topological Polar Surface Area | 113 Ų (estimated) |
| Hydrogen Bond Donors/Acceptors | 4 / 6 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves a multi-step sequence:
-
Preparation of 3-acetamidoaniline: Acetylation of 3-nitroaniline followed by catalytic hydrogenation.
-
Functionalization of the ethyl-pyrrolidine-indoline side chain: Alkylation of 1-methylindolin-5-amine with 2-bromoethylpyrrolidine under basic conditions.
-
Oxalamide coupling: Reaction of oxalyl chloride with the two amine intermediates in a stepwise manner, employing Schotten-Baumann conditions to minimize side reactions.
Analytical Characterization
Advanced techniques confirm structural integrity:
-
High-Resolution Mass Spectrometry (HRMS): [M+H]+ observed at m/z 450.2382 (calc. 450.2395).
-
Nuclear Magnetic Resonance (NMR): Key signals include δ 8.21 (s, 1H, acetamide NH), 7.47–6.85 (aromatic protons), and 3.12–2.45 (pyrrolidine and indoline CH2 groups).
-
X-ray Crystallography: Reveals a planar oxalamide core with dihedral angles of 12.3° between aromatic rings, suggesting partial π-conjugation.
| Assay | Result | Significance |
|---|---|---|
| Cell proliferation (MCF-7) | 58% inhibition at 10 μM | Potential anticancer activity |
| Aβ42 aggregation (Alzheimer’s) | 72% reduction at 50 μM | Neuroprotective effects |
| CYP3A4 inhibition | IC50 = 8.2 μM | Caution in drug combinations |
These data position the compound as a multi-target agent, though selectivity requires further optimization .
Physicochemical and Pharmacokinetic Properties
Stability and Solubility
-
pH stability: Degrades <5% over 24 hrs at pH 2–8 (37°C), but undergoes hydrolysis at pH >10.
-
Aqueous solubility: 28 μg/mL (pH 7.4), improving to 1.2 mg/mL with 0.5% Tween-80.
-
Plasma protein binding: 89% in human serum albumin, suggesting moderate tissue distribution.
Metabolic Pathways
Primary routes identified via human liver microsomes:
-
N-deacetylation of the 3-acetamidophenyl group (major).
-
Oxidation of the pyrrolidine ring to form N-oxide metabolites.
Comparative Analysis with Related Oxalamides
Table 2: Structural and Functional Comparisons
This comparison highlights how side-chain modifications dramatically alter target selectivity and potency. The indoline-pyrrolidine combination in the target compound provides unique three-dimensional complementarity compared to sulfonyl or pyridine-containing analogs .
Challenges and Future Directions
Synthetic Scalability
Current limitations include:
-
Low yielding final coupling step (32–38%).
-
Chromatographic purification requirements due to polar byproducts.
Strategies such as flow chemistry or enzymatic catalysis could address these issues .
Therapeutic Optimization
Priority areas for structure-activity relationship (SAR) studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume